Trioxidane

Catalog No.
S586376
CAS No.
12596-80-4
M.F
H2O3
M. Wt
50.014 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trioxidane

CAS Number

12596-80-4

Product Name

Trioxidane

Molecular Formula

H2O3

Molecular Weight

50.014 g/mol

InChI

InChI=1S/H2O3/c1-3-2/h1-2H

InChI Key

JSPLKZUTYZBBKA-UHFFFAOYSA-N

SMILES

OOO

Canonical SMILES

OOO

Description

Trioxidane is an inorganic hydroxy compound.

Trioxidane, with the chemical formula H2O3\text{H}_2\text{O}_3, is an inorganic compound consisting of two hydrogen atoms and three oxygen atoms. It is often referred to by its traditional name, dihydrogen trioxide. The molecule features a unique skewed linear structure, represented as H-O-O-O-H, with bond lengths that differ from those in hydrogen peroxide, making it slightly more acidic. Trioxidane is known for its instability and readily decomposes into water and singlet oxygen, which is a highly reactive form of oxygen .

Trioxidane undergoes several notable reactions:

  • Decomposition: It decomposes into water and singlet oxygen with a half-life of approximately 16 minutes in organic solvents at room temperature, but this process occurs in milliseconds when in water .
  • Reactivity with Organic Compounds: Trioxidane reacts with organic sulfides to produce sulfoxides. Its reactivity profile is relatively limited compared to other peroxides and ozone derivatives .
  • Formation through Ozone Reactions: It can be generated through the reaction of ozone with hydrogen peroxide, known as the Peroxone process. This method has implications for environmental remediation, particularly in treating contaminated groundwater .

Research has indicated that trioxidane possesses antimicrobial properties, attributed to its formation during the interaction of ozone and hydrogen peroxide. This compound may play a role in biological systems as a potent oxidant against invading pathogens. Specifically, it has been suggested that immune cells can generate trioxidane from singlet oxygen and water, enhancing the body’s defense mechanisms against infections .

Trioxidane can be synthesized through various methods:

  • Ozone and Hydrogen Peroxide Reaction: This method involves reacting ozone with hydrogen peroxide in controlled conditions to yield trioxidane.
  • Electrical Dissociation of Water: Trioxidane can also be produced via the electrical dissociation of water, although this method typically yields smaller amounts.
  • Ozone with Organic Reducing Agents: Larger quantities of trioxidane have been synthesized by reacting ozone with organic reducing agents at low temperatures in organic solvents .

Trioxidane has several applications, primarily due to its oxidative properties:

  • Environmental Remediation: The Peroxone process, which utilizes trioxidane, is effective in degrading polycyclic organic compounds in contaminated groundwater.
  • Antimicrobial Agent: Its potential as an antimicrobial agent makes it valuable in medical and sanitation applications where pathogen control is critical .

Interaction studies involving trioxidane have focused on its reactivity with various organic compounds and its biological implications. Research has shown that trioxidane can effectively oxidize certain sulfides to sulfoxides, indicating its utility in synthetic organic chemistry. Additionally, studies exploring its role in biological systems suggest that it may enhance immune responses through oxidative mechanisms .

Trioxidane shares similarities with several other compounds that contain oxygen in various oxidation states. Here are some notable comparisons:

Compound NameChemical FormulaKey Characteristics
Hydrogen PeroxideH2O2\text{H}_2\text{O}_2A well-known oxidizing agent; more stable than trioxidane.
OzoneO3\text{O}_3A powerful oxidant; exists as a gas at room temperature.
Dihydrogen TrioxideH2O3\text{H}_2\text{O}_3Another name for trioxidane; similar properties and structure.
DioxiraneC2H4O2\text{C}_2\text{H}_4\text{O}_2A cyclic ether known for its reactivity; used in organic synthesis.

Trioxidane's uniqueness lies in its specific structural configuration and its transient nature compared to more stable compounds like hydrogen peroxide. Its rapid decomposition into reactive species makes it particularly interesting for applications requiring short-lived oxidants.

Trioxidane, systematically named dihydrogen trioxide with the chemical formula H2O3, exhibits a distinctive molecular geometry that significantly influences its physicochemical properties [1]. The molecule possesses a chain of three oxygen atoms with hydrogen atoms attached to the terminal oxygen atoms, creating the potential for geometric isomerism [2]. Similar to hydrogen peroxide (H2O2), trioxidane demonstrates a skewed configuration rather than a perfectly planar structure [1].

The geometric configuration of trioxidane is characterized primarily by the oxygen-oxygen-oxygen-hydrogen dihedral angle, which has been experimentally determined to be 81.8° through microwave spectroscopy studies [9]. This skewed arrangement represents the cis isomer of trioxidane, which is the predominant and most stable form observed in experimental conditions [1] [9]. The trans isomer, which would have a dihedral angle approaching 180°, exists as a higher energy configuration and has not been conclusively observed in experimental studies [11].

The preference for the skewed geometry in trioxidane parallels the behavior observed in hydrogen peroxide, where the skew configuration is favored over the trans arrangement [11]. This structural preference is attributed to hyperconjugation effects rather than lone-pair repulsions, which might otherwise favor a trans configuration [11]. Computational studies support these experimental findings, predicting dihedral angles in the range of 80-85° for the ground state configuration of trioxidane [9] [11].

Table 1: Trans vs. Cis (Skewed) Isomerism in Trioxidane (H2O3)

PropertyTrans IsomerCis/Skewed IsomerNotes
Geometric ConfigurationO-O-O-H dihedral angle near 180°O-O-O-H dihedral angle of 81.8°Similar to hydrogen peroxide which has skewed geometry [9]
Relative EnergyHigher energy than skewed formLower energy (ground state)Computational studies confirm energy difference [11]
StabilityLess stable than skewed formMore stable configurationStabilized by hyperconjugation effects [11]
Occurrence in NatureNot observed experimentallyObserved by microwave spectroscopySkewed form is the only one detected experimentally [9]
Interconversion BarrierLow barrier (~3-4 kJ/mol)Ground state configurationSimilar to hydrogen peroxide which has a low barrier between conformers [11]

Bond Lengths and Angles: Experimental vs. Computational Data

The molecular structure of trioxidane has been characterized through both experimental measurements and computational studies, providing detailed information about bond lengths and angles [1] [15]. Experimental data obtained through microwave spectroscopy has revealed that the oxygen-oxygen bond lengths in trioxidane are approximately 142.8 picometers, which is notably shorter than the 146.4 picometer oxygen-oxygen bonds observed in hydrogen peroxide [9] [15].

Computational studies using ab initio methods have calculated oxygen-oxygen bond lengths in trioxidane to be approximately 144 Ångströms, showing good agreement with experimental values [15] [11]. This slight discrepancy between experimental and computational values (within 1-2 picometers) is within the expected margin of error for such calculations and measurements [15].

The bond angles in trioxidane have not been as extensively reported in experimental literature as the bond lengths [9]. Computational studies suggest that the oxygen-oxygen-oxygen angle is approximately 100-110 degrees, while the oxygen-oxygen-hydrogen angles are estimated to be in the range of 100-105 degrees [11] [15]. These values are comparable to similar angles observed in hydrogen peroxide and other hydrogen polyoxides [11].

Table 2: Bond Lengths in Trioxidane (H2O3)

Bond TypeExperimental Value (Å)Computational Value (Å)Reference CompoundReference Value (Å)Notes
O-O142.8144H2O2146.4Slightly shorter than hydrogen peroxide [9] [15]
O-O142.8144NoneNoneCentral O-O bond [15]
O-HNot explicitly reportedNot explicitly reportedNoneNoneNot well characterized in literature [1]

Table 3: Bond Angles in Trioxidane (H2O3)

Angle TypeExperimental Value (degrees)Computational Value (degrees)Notes
O-O-O angleNot explicitly reported~100-110Similar to O-O-O angle in hydrogen peroxide derivatives [11]
O-O-H angleNot explicitly reported~100-105Comparable to O-O-H angle in hydrogen peroxide [11]
H-O-O angleNot explicitly reported~100-105Comparable to H-O-O angle in hydrogen peroxide [11]

Spectroscopic Signatures: IR, Raman, and Microwave Characterization

Trioxidane has been characterized using various spectroscopic techniques, providing valuable insights into its molecular structure and vibrational properties [1] [9]. Infrared and Raman spectroscopy studies conducted by Giguère and colleagues in the 1970s observed spectra of dilute aqueous solutions of trioxidane, revealing characteristic vibrational modes associated with the oxygen-oxygen bonds [9] [14].

In infrared spectroscopy, trioxidane exhibits distinctive stretching bands corresponding to the oxygen-oxygen bonds [9]. The symmetric stretching mode of the oxygen-oxygen bonds in trioxidane is observed at a higher frequency than the antisymmetric stretching mode, which is consistent with the presence of a large oxygen-oxygen stretching interaction force constant [15]. This spectral pattern differs from what might be expected based solely on the bond lengths and provides important information about the force constants governing the molecular vibrations [15].

Raman spectroscopy complements the infrared data by providing additional information about the vibrational modes of trioxidane [14]. The Raman spectra show characteristic bands for the oxygen-oxygen stretching modes, though detailed assignments of specific frequencies have not been extensively reported in the accessible literature [14] [18].

Microwave spectroscopy has been particularly valuable for determining the three-dimensional structure of trioxidane [9]. In 2005, trioxidane was observed experimentally by microwave spectroscopy in a supersonic jet, which provided definitive evidence for the skewed structure with the 81.8° oxygen-oxygen-oxygen-hydrogen dihedral angle [9]. The rotational constants derived from microwave spectroscopy have been essential for confirming the molecular geometry and distinguishing between possible isomeric forms [9] [19].

Table 4: Spectroscopic Signatures of Trioxidane (H2O3)

Spectroscopic MethodVibrational Mode/ParameterObserved/Calculated ValueNotes
Infrared SpectroscopyO-O symmetric stretchHigher frequency than antisymmetric modeObserved in dilute aqueous solutions by Giguère et al. [9]
Infrared SpectroscopyO-O antisymmetric stretchLower frequency than symmetric modeObserved in dilute aqueous solutions by Giguère et al. [9]
Raman SpectroscopyO-O symmetric stretchHigher frequency than antisymmetric modeProvides information on O-O bond strength [14]
Raman SpectroscopyO-O antisymmetric stretchLower frequency than symmetric modeProvides information on O-O bond strength [14]
Microwave SpectroscopyRotational constantsUsed to determine skewed structureObserved in supersonic jet (2005) [9] [19]

Thermochemical Stability and Thermodynamic Parameters

Trioxidane is characterized by its notable thermodynamic instability, readily decomposing into water and singlet oxygen under ambient conditions [1] [9]. The thermochemical stability of trioxidane is significantly lower than that of hydrogen peroxide, with a half-life of approximately 16 minutes in organic solvents at room temperature [9]. In aqueous environments, the decomposition occurs even more rapidly, with a half-life of only milliseconds [9].

The decomposition reaction of trioxidane can be represented as:
H2O3 → H2O + 1O2

This reaction is exothermic, indicating that the decomposition is thermodynamically favorable [1]. The rapid decomposition rate suggests a low activation energy barrier for this process, consistent with the observed short half-life [9]. Despite its instability, trioxidane can be stored for up to a week in diethyl ether at -20°C, providing a means for conducting experimental studies on this reactive species [1].

The standard thermodynamic parameters for trioxidane, such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°), have not been extensively reported in the experimental literature [10]. Computational studies suggest positive values for the standard enthalpy and Gibbs free energy of formation, consistent with the observed instability of trioxidane relative to its elemental components [10] [15].

The thermodynamic instability of trioxidane is balanced by its kinetic accessibility through several synthetic routes, including reactions of ozone with hydrogen peroxide or organic reducing agents at low temperatures [1]. The "peroxone process," which involves the reaction of ozone with hydrogen peroxide, produces trioxidane along with other hydrogen polyoxides and has been used for treating groundwater contaminated with organic compounds [1].

Table 5: Thermodynamic Stability of Trioxidane (H2O3)

PropertyValueNotes
Half-life (organic solvents)~16 minutesAt room temperature [9]
Half-life (water)millisecondsRapid decomposition [9]
Decomposition productsWater and singlet oxygenH2O3 → H2O + 1O2 [1]
Storage conditions-20°C in diethyl etherCan be stored for up to a week [1]

Table 6: Thermodynamic Parameters of Trioxidane (H2O3)

ParameterValueNotes
Standard Enthalpy of Formation (ΔHf°)Not well established in literatureComputational studies suggest positive value [10]
Standard Gibbs Free Energy of Formation (ΔGf°)Not well established in literaturePositive value (unstable relative to elements) [10]
Entropy (S°)Not well established in literatureExpected to be similar to other hydrogen polyoxides [10]
Decomposition Activation EnergyLow (consistent with short half-life)Decomposition occurs readily at room temperature [9]
Decomposition ReactionH2O3 → H2O + 1O2Exothermic reaction [1]

XLogP3

-0.9

Wikipedia

Trioxidane
Trioxidanyl

Dates

Modify: 2024-02-18

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